Product packaging for 5-[3-(Trifluoromethyl)phenyl]isoxazole(Cat. No.:CAS No. 387824-53-5)

5-[3-(Trifluoromethyl)phenyl]isoxazole

Cat. No.: B1303349
CAS No.: 387824-53-5
M. Wt: 213.16 g/mol
InChI Key: FFWHCRKHMWGIBJ-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]isoxazole is a high-value isoxazole derivative supplied for research and development purposes. Isoxazoles are a privileged scaffold in medicinal chemistry, known for their diverse biological activities and presence in several therapeutic agents . This compound is of significant interest in immunological research, as isoxazole derivatives have demonstrated potent immunoregulatory properties, functioning as immunosuppressive or immunostimulatory agents in various experimental models . Their immunomodulatory action is complex and may involve the regulation of cytokine production (such as TNF-α and IL-6) and the induction of apoptotic pathways in immune cells . Beyond immunology, the isoxazole core is a key structure in drug discovery efforts targeting anticancer, antimicrobial, and anti-inflammatory therapies . The incorporation of the trifluoromethyl group is a common strategy in drug design, as it often enhances a compound's metabolic stability, lipophilicity, and binding affinity . Researchers utilize this compound as a key synthetic intermediate or as a core structure for the development of novel bioactive molecules. This product is intended for research applications only and is not for diagnostic or therapeutic use. Handle with care in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6F3NO B1303349 5-[3-(Trifluoromethyl)phenyl]isoxazole CAS No. 387824-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7(6-8)9-4-5-14-15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWHCRKHMWGIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 3 Trifluoromethyl Phenyl Isoxazole and Its Analogues

Classical Synthetic Pathways for Isoxazole (B147169) Ring Formation

The construction of the isoxazole core, particularly those bearing trifluoromethyl substituents, is predominantly achieved through two powerful and versatile strategies: 1,3-dipolar cycloaddition reactions and condensation reactions of β-dicarbonyl compounds.

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition between a nitrile oxide and a dipolarophile (such as an alkene or alkyne) is one of the most fundamental and widely utilized methods for synthesizing isoxazole and isoxazoline (B3343090) rings. researchgate.net This reaction allows for the direct formation of the five-membered heterocyclic ring with a high degree of atom economy.

The general strategy involves the in situ generation of a nitrile oxide, which is a reactive 1,3-dipole. Nitrile oxides are typically formed from the dehydration of hydroximoyl halides (e.g., hydroxymoyl chlorides) or the dehydrogenation of aldoximes. researchgate.netmaynoothuniversity.ie Once generated, the nitrile oxide rapidly reacts with an alkyne to yield a substituted isoxazole.

For the synthesis of analogues of 5-[3-(trifluoromethyl)phenyl]isoxazole, this can be approached in two ways:

Trifluoromethylated Nitrile Oxide: A trifluoromethyl-substituted nitrile oxide can be reacted with a suitable aryl alkyne.

Trifluoromethylated Alkyne: An aryl-substituted nitrile oxide can be reacted with a trifluoromethyl-containing alkyne.

A common route involves generating the nitrile oxide from an aldoxime using an oxidant like chloramine-T. researchgate.net The reaction of the resulting nitrile oxide with a terminal alkyne proceeds to form the 3,5-disubstituted isoxazole ring. maynoothuniversity.iersc.org The versatility of this method allows for the synthesis of a wide array of analogues by varying the substituents on both the nitrile oxide precursor and the alkyne. For instance, various 5-aryl-3-(trifluoromethyl)isoxazoles have been synthesized by reacting a trifluoromethylated precursor with different phenylacetylenes, achieving high yields. rsc.org

Table 1: Synthesis of 3-(Trifluoromethyl)isoxazole Analogues via 1,3-Dipolar Cycloaddition rsc.org
Alkyne DipolarophileProductYield
Phenylacetylene5-phenyl-3-(trifluoromethyl)isoxazole96%
1-Bromo-4-ethynylbenzene5-(4-bromophenyl)-3-(trifluoromethyl)isoxazole84%
1-Butyl-4-ethynylbenzene5-(4-butylphenyl)-3-(trifluoromethyl)isoxazole99%
1-Ethynyl-4-methoxybenzene5-(4-methoxyphenyl)-3-(trifluoromethyl)isoxazole84%

Another innovative method involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride, which provides a facile route to structurally diverse 5-(trifluoromethyl)isoxazoles. rsc.orgrsc.orgnih.gov

A critical aspect of the 1,3-dipolar cycloaddition is controlling the regioselectivity, which determines whether the 3-substituted or 5-substituted isoxazole isomer is formed. In the context of trifluoromethylated isoxazoles, the electronic properties of the trifluoromethyl (CF₃) group play a significant role. The CF₃ group is strongly electron-withdrawing, which influences the frontier molecular orbitals (HOMO and LUMO) of the reactants, thereby dictating the reaction's regiochemical outcome. researchgate.net

Studies have shown that both electronic and steric effects influence regioselectivity. nih.gov For the reaction between a nitrile oxide and a terminal alkyne, two regioisomers are possible: the 3,5-disubstituted product and the 3,4-disubstituted product. Generally, the reaction of terminal alkynes with nitrile oxides overwhelmingly favors the formation of 3,5-disubstituted isoxazoles. nih.gov

When synthesizing CF₃-containing isoxazoles, high regioselectivity is often observed. For example, a one-pot, metal-free [3+2] cycloaddition of CF₃-substituted alkenes with halogenoximes has been developed for the preparation of 5-trifluoromethylisoxazoles, yielding the target compounds as single regioisomers in good to excellent yields. nih.gov This regiochemical control is crucial for the unambiguous synthesis of specific isomers like this compound.

Condensation Reactions

The condensation of a three-carbon dielectrophile with hydroxylamine (B1172632) is a classical and robust method for isoxazole synthesis. This pathway is particularly useful when the appropriate β-dicarbonyl or related precursor is readily available.

The reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride is a cornerstone of isoxazole synthesis. The mechanism involves the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization via attack of the oxime's hydroxyl group on the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring.

To synthesize trifluoromethylated isoxazoles, a trifluoromethyl-β-diketone is required. For example, the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine leads to the formation of 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole, which is then dehydrated to yield 3-phenyl-5-(trifluoromethyl)isoxazole (B5696459). elsevierpure.comscispace.com This method provides a direct route to isoxazoles where the trifluoromethyl group is positioned at C5 of the ring. elsevierpure.comnih.gov The regioselectivity of the initial condensation is governed by the differential reactivity of the two carbonyl groups; the carbonyl adjacent to the CF₃ group is more electrophilic and typically reacts first with the amino group of hydroxylamine.

Table 2: Examples of Trifluoromethylated β-Diketones Used in Isoxazole Synthesis elsevierpure.comnih.gov
β-Dicarbonyl PrecursorResulting Isoxazole (after dehydration)
4,4,4-Trifluoro-1-phenylbutane-1,3-dione3-Phenyl-5-(trifluoromethyl)isoxazole
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione3-(4-Methylphenyl)-5-(trifluoromethyl)isoxazole
4,4,4-Trifluoro-1-(4-hydroxyphenyl)butane-1,3-dione3-(4-Hydroxyphenyl)-5-(trifluoromethyl)isoxazole

The synthesis of 5-perfluoroalkyl heterocycles via the cyclization of hydrazone dianions is an established method, particularly for the preparation of pyrazoles. nih.gov In this methodology, a hydrazone is treated with a strong base (like n-butyllithium) to generate a dianion, which then acts as a nucleophile. This dianion can react with an electrophile, such as an ethyl perfluorocarboxylate, to initiate a cyclization cascade, ultimately forming the heterocyclic ring. While this method is highly selective and efficient for producing 5-trifluoromethylated pyrazoles, its direct application for the synthesis of 5-trifluoromethyl isoxazoles is not as commonly documented in the surveyed literature. The pathway remains a notable strategy in the broader context of synthesizing five-membered heterocycles with perfluoroalkyl substituents at the 5-position.

Cyclization of β-Fluoro Enones with Sodium Azide (B81097)

A practical and efficient method for producing a range of 3,5-disubstituted isoxazoles involves the cyclization of β-fluoro enones with sodium azide. researchgate.net This reaction is typically conducted in acetonitrile (B52724) at 80°C and notably proceeds without the need for other additives. researchgate.net The process demonstrates a quick and effective approach for synthesizing a variety of isoxazole derivatives. researchgate.net

Mechanistic studies using Density Functional Theory (DFT) calculations have explored the pathways for this transformation. Two primary routes have been proposed:

Azirine Formation/Rearrangement: This pathway involves the formation of an azirine intermediate from a vinyl azide, followed by an intramolecular rearrangement. researchgate.net

Direct Enolate O-Attack: An alternative pathway suggests a direct O-attack from the enolate via a 5-exo-trig cyclization of the vinyl azide. researchgate.net

DFT calculations indicate that the energy required for the direct enolate attack is 2.2 kcal/mol lower than that for the formation of the azirine intermediate, suggesting it may be the more favorable pathway. researchgate.net This method is part of a broader class of reactions where β-substituted enones (including chloro, methylthio, and fluoro groups) react with sodium azide to form the isoxazole ring under various conditions, such as in acetic acid, under UV light, or with a catalyst like 2-iodoxybenzoic acid (IBX). researchgate.net

Advanced and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and safer methods for the synthesis of trifluoromethylated isoxazoles. These approaches aim to overcome the limitations of traditional methods, which can involve harsh conditions, expensive metal catalysts, and multiple steps. organic-chemistry.orgrsc.org

Development of Metal-Free Synthetic Routes

The development of metal-free synthetic routes is a significant goal in green chemistry, aiming to reduce cost, toxicity, and waste associated with metal catalysts. rsc.org For trifluoromethylated isoxazoles, several metal-free strategies have been reported.

One notable metal-free approach involves a cascade reaction of readily available α,β-unsaturated carbonyl compounds. organic-chemistry.org This method uses sodium triflinate (CF₃SO₂Na) as the trifluoromethyl source and tert-butyl nitrite (B80452) (tBuONO) as both an oxidant and a nitrogen-oxygen unit donor. organic-chemistry.org The reaction proceeds via a radical pathway, forming C-CF₃, C-N, and C-O bonds sequentially to construct the 4-(trifluoromethyl)isoxazole ring. organic-chemistry.org This process is efficient, has a broad substrate scope, and provides a sustainable alternative to metal-catalyzed syntheses. organic-chemistry.org

Another significant metal-free method is the one-pot [3+2] cycloaddition of CF₃-substituted alkenes with halogenoximes. nih.gov This approach allows for the regioselective preparation of 5-trifluoromethylisoxazoles in good to excellent yields and has been successfully scaled up to produce large quantities of the target compounds. nih.gov

Researchers have also developed a method for the synthesis of 5-(trifluoromethyl)isoxazoles through the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride, which also avoids the use of metal catalysts. rsc.org Furthermore, an acid-switchable, metal-free reaction of CF₃-ynones with sodium azide can selectively produce 5-CF₃-isoxazoles under acidic catalysis. nih.gov

Microwave-Assisted Synthesis Strategies

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products. rsc.org This technology has been successfully applied to the synthesis of trifluoromethylated isoxazoles.

One prominent example is the regiospecific synthesis of 3,5-disubstituted trifluoromethylated flavonoid-based isoxazoles. nih.gov This method utilizes a copper(I)-catalyzed [3+2] cycloaddition of terminal alkynes and aryl nitrile oxides. nih.gov Under microwave irradiation at 250 W in dimethylformamide (DMF), the reactions are completed in just 5 minutes, yielding the desired products in a range of 73% to 96%. nih.gov This rapid and efficient synthesis highlights the significant advantages of microwave-assisted techniques in producing complex heterocyclic compounds. rsc.orgnih.gov

Microwave-Assisted Synthesis of Trifluoromethylated Flavonoid-Based Isoxazoles nih.gov
CompoundAryl Nitrile Oxide PrecursorYield (%)Reaction Time (min)
3a4-Chlorobenzaldehyde oxime925
3b4-Bromobenzaldehyde oxime965
3c4-Nitrobenzaldehyde oxime885
3d4-Methylbenzaldehyde oxime855
3e4-Methoxybenzaldehyde oxime825
3fBenzaldehyde oxime795
3g2-Chlorobenzaldehyde oxime735

One-Pot Synthetic Procedures for Fluoroalkylated Isoxazoles

One-pot synthesis protocols are highly desirable as they improve efficiency, reduce waste, and simplify experimental procedures by combining multiple reaction steps in a single vessel. A novel one-pot protocol for constructing fluoroalkylated isoxazoles directly from commercially available amines and alkynes has been developed. organic-chemistry.orgacs.orgacs.org This method is noted for being scalable, operationally simple, regioselective, and mild, while tolerating a broad range of functional groups. organic-chemistry.orgacs.org

The reaction involves a copper-catalyzed cascade sequence. organic-chemistry.orgthieme-connect.com Key steps in the proposed mechanism include:

In situ generation of a fluorinated diazoalkane from the corresponding amine and tert-butyl nitrite. acs.orgthieme-connect.com

Formation of a copper-carbene intermediate. acs.org

Reaction with a zinc acetylide (formed from the alkyne). acs.orgthieme-connect.com

The resulting copper carbenoid is trapped by a nitrosonium ion to form an oxime intermediate. organic-chemistry.orgthieme-connect.com

Finally, a 5-endo-dig cyclization of the oxime affords the isoxazole product. acs.org

Optimized conditions for this reaction include using copper(I) iodide (CuI) as the catalyst and zinc bromide (ZnBr₂) as an additive in chloroform, achieving yields of up to 87%. organic-chemistry.org This "click synthesis" approach avoids the need to pre-form and handle unstable intermediates like nitrile oxides, addressing common issues of low efficiency and poor regioselectivity found in traditional methods. organic-chemistry.org

Precursor Chemistry for Trifluoromethylated Isoxazole Construction

The choice of starting materials is crucial for the successful synthesis of complex heterocyclic structures. For trifluoromethylated isoxazoles, specific precursors containing the trifluoromethyl group are often employed as key building blocks.

Utilization of Trifluoromethyl-β-dicarbonyls as Key Building Blocks

Trifluoromethyl-β-dicarbonyls are recognized as pivotal and versatile building blocks in synthetic organic chemistry for creating a variety of heterocyclic scaffolds. researchgate.net Their utility stems from their stability, ready accessibility, and the presence of both nucleophilic and electrophilic sites, which allows for multifunctional reactivity. researchgate.net

Role of Halogenated Intermediates in Isoxazole Synthesis

Halogenated intermediates are pivotal in the synthesis of trifluoromethylated isoxazoles, serving as precursors for the reactive species required for isoxazole ring formation. A prominent method involves the generation of trifluoroacetonitrile (B1584977) oxide from trifluoroacetohydroximoyl halides, such as trifluoroacetohydroximoyl bromide. This highly reactive 1,3-dipole is typically generated in situ and immediately trapped by a dipolarophile, such as an alkyne, to form the isoxazole ring.

The synthesis of the trifluoroacetohydroximoyl bromide precursor begins with the oximation of a suitable trifluoroacetaldehyde (B10831) source, followed by bromination using an N-bromo-reagent like N-bromosuccinimide (NBS). The subsequent treatment of the trifluoroacetohydroximoyl bromide with a base, such as triethylamine (B128534) (Et3N), in the presence of an alkyne, for instance, 1-ethynyl-3-(trifluoromethyl)benzene, leads to a [3+2] cycloaddition reaction. This reaction proceeds to yield the desired 5-[3-(trifluoromethyl)phenyl]-3-(trifluoromethyl)isoxazole. The general scheme for this reaction is depicted below:

General scheme for the synthesis of 5-aryl-3-(trifluoromethyl)isoxazoles using a halogenated intermediate.

Another important class of halogenated intermediates includes chlorinated precursors. For example, the reaction of 3-chloro-1-phenyl-4,4,4-trifluorobut-2-en-1-one with sodium azide can also be employed to synthesize 5-phenyl-3-(trifluoromethyl)isoxazole, showcasing an alternative pathway that utilizes a halogenated enone. elsevierpure.comresearchgate.net

Synthetic Control for Positional Isomers and Related Fused Systems

The control of regiochemistry is a critical aspect of the synthesis of phenyl-trifluoromethyl isoxazoles, as different positional isomers can exhibit distinct biological activities and chemical properties. Furthermore, the extension of these synthetic strategies allows for the construction of more complex fused isoxazole systems.

Regioisomeric Differentiation in the Synthesis of Phenyl-Trifluoromethyl Isoxazoles

The synthesis of phenyl-trifluoromethyl isoxazoles can lead to two primary regioisomers: the 3-phenyl-5-(trifluoromethyl)isoxazole and the 5-phenyl-3-(trifluoromethyl)isoxazole. The selection of the synthetic route provides a high degree of control over the formation of the desired isomer.

The 5-phenyl-3-(trifluoromethyl)isoxazole isomer is typically synthesized via the 1,3-dipolar cycloaddition of trifluoroacetonitrile oxide with phenylacetylene. rsc.org This reaction generally favors the formation of the 5-substituted product.

Conversely, the 3-phenyl-5-(trifluoromethyl)isoxazole regioisomer is commonly prepared through the cyclization of a 1,3-dicarbonyl compound with hydroxylamine. For instance, the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine leads to the formation of a dihydroxydihydroisoxazole intermediate, which is then dehydrated to yield 3-phenyl-5-(trifluoromethyl)isoxazole. elsevierpure.comresearchgate.net An alternative synthesis for this isomer involves the reaction of 4-chloro-4-phenyl-1,1,1-trifluoro-3-buten-2-one with sodium azide. elsevierpure.comresearchgate.net

The choice of starting materials and reaction conditions is therefore a determining factor in the regiochemical outcome of the synthesis. A summary of the synthetic routes leading to these two regioisomers is presented in the following table:

Target IsomerSynthetic PrecursorsReagentsKey Reaction Type
5-Phenyl-3-(trifluoromethyl)isoxazolePhenylacetylene and Trifluoroacetohydroximoyl bromideTriethylamine1,3-Dipolar Cycloaddition
3-Phenyl-5-(trifluoromethyl)isoxazole4,4,4-Trifluoro-1-phenyl-1,3-butanedioneHydroxylamineCondensation/Cyclization
3-Phenyl-5-(trifluoromethyl)isoxazole4-Chloro-4-phenyl-1,1,1-trifluoro-3-buten-2-oneSodium AzideCyclization

Synthesis of Fused Isoxazole Derivatives Bearing Trifluoromethylphenyl Moieties

The synthetic principles applied to the formation of simple isoxazoles can be extended to the construction of more complex, fused heterocyclic systems. For instance, isoxazolo[5,4-b]pyridines bearing a 3-(trifluoromethyl)phenyl substituent can be synthesized through a multi-step sequence.

A representative synthesis could start from a substituted pyridine (B92270) derivative, which is functionalized to introduce the necessary precursors for the isoxazole ring formation. A common strategy involves the construction of a β-ketoenamine from a suitable aminopyridine, followed by cyclization with hydroxylamine to form the fused isoxazole ring. The trifluoromethylphenyl moiety can be introduced at various stages of the synthesis, either as part of the initial pyridine starting material or through a cross-coupling reaction on a halogenated intermediate of the fused isoxazole system.

While specific examples for the synthesis of fused isoxazoles with a 3-(trifluoromethyl)phenyl group are not extensively detailed in the provided search results, the general methodologies for the synthesis of isoxazolo[5,4-b]quinolines and other fused systems suggest that such compounds are accessible through the adaptation of established synthetic protocols.

Structure Activity Relationships Sar and Structural Elucidation of Trifluoromethylated Phenylisoxazoles

Impact of the Trifluoromethyl Group on Biological Activity and Pharmacological Profiles

The introduction of a trifluoromethyl group into a molecule can dramatically alter its physical, chemical, and biological properties, including lipophilicity, metabolic stability, binding selectivity, and bioavailability. nih.gov This functional group is a key feature in many drugs and drug candidates due to its ability to enhance interactions with biological targets and improve pharmacokinetic characteristics. nih.gov

The trifluoromethyl group often leads to a significant enhancement of a compound's biological activity. For instance, in the context of anti-cancer research, isoxazoles bearing a trifluoromethyl group are considered promising candidates for developing improved therapeutics. nih.gov A notable example is the comparison between a trifluoromethylated isoxazole (B147169) and its non-fluorinated counterpart. The trifluoromethylated compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited an IC50 value of 2.63 μM against MCF-7 human breast cancer cell lines. researchgate.netrsc.org This was nearly eight times more potent than its non-trifluoromethylated analogue, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole, which had an IC50 of 19.72 μM. researchgate.netrsc.org This highlights the critical role of the -CF3 moiety in boosting anti-cancer activity. researchgate.netrsc.org Further studies have indicated that this enhanced activity is linked to the induction of apoptosis. researchgate.netrsc.org

The introduction of a trifluoromethyl group can also enhance the targeting and inhibitory activity of drug molecules against tumor cells. wechemglobal.com Small molecule inhibitors containing this group can bind more effectively to key protein targets within cancer cells, disrupting signal transduction pathways and thereby inhibiting proliferation and metastasis. wechemglobal.com

The trifluoromethyl group's strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, can enhance hydrogen bonding and electrostatic interactions with biological targets. researchgate.net This, combined with its larger size compared to a methyl group, can increase both the affinity and selectivity of a compound for its target through improved hydrophobic interactions. mdpi.com

The -CF3 group can also contribute to an increased binding affinity to target molecules, leading to higher efficacy. researchgate.net In some cases, replacing a trifluoromethyl group with other substituents can alter the functional behavior of a ligand from an agonist to an antagonist, demonstrating the group's critical role in defining the nature of the interaction with a biological target. nih.gov Docking studies have suggested that the presence of a trifluoromethyl group can influence the conformation of the binding site, leading to different biological outcomes. nih.gov

Role of Phenyl Substitutions and Other Aryl/Heteroaryl Moieties on Bioactivity

The nature of substituents on the aromatic rings of isoxazole derivatives can significantly impact their biological activity. Studies have shown that the presence of electron-donating groups, such as methoxy (B1213986) substituents, can enhance anticancer activity. nih.govmdpi.com Conversely, electron-withdrawing groups can also positively influence activity, though their effect is dependent on their position and the specific biological target. mdpi.com

For example, in a series of 2-aryl-2-fluorocyclopropylamines, electron-donating substituents on the aromatic ring increased the potency of tyramine (B21549) oxidase inhibition, while electron-withdrawing substituents decreased the activity. nih.gov In another study on dendritic antioxidants, an electron-donating methoxy group had a beneficial effect on antioxidant activity, whereas an electron-withdrawing nitro group had a negative effect. researchgate.net The electronic properties of substituents affect the electron density of the ring and its interactions with key residues of the biological target. mdpi.com

Compound/SubstituentBiological Target/AssayFindingReference
Methoxy group (electron-donating)Anticancer activityEnhanced activity nih.govmdpi.com
Nitro group (electron-withdrawing)Antioxidant activityDecreased activity researchgate.net
Methyl group (electron-donating)Tyramine oxidase inhibitionIncreased potency nih.gov
Trifluoromethyl group (electron-withdrawing)Tyramine oxidase inhibitionDecreased activity nih.gov

Structure-Activity Relationships Related to Isoxazole Ring Positions (C3, C4, C5)

The substitution pattern on the isoxazole ring itself is a critical determinant of biological activity. The nature and position of substituents at the C3, C4, and C5 positions can lead to significant variations in potency and selectivity.

For instance, in a study of isoxazole-based anti-cancer agents, a (2-thienyl) substituent at either the C3 or C5 position of the 4-(trifluoromethyl)isoxazole core resulted in better anti-cancer activities compared to a phenyl ring at the same positions. nih.gov The effect was more pronounced when the thiophene (B33073) ring was at the C5 position. nih.gov Furthermore, 4,5-diarylisoxazoles have demonstrated greater antimitotic activity than 3,4-diarylisoxazoles. nih.govmdpi.com

In the context of anthelmintic activity, a series of 3-halo-5-phenylisoxazoles required a halogen at the C3 position for activity. researchgate.net However, in the regioisomeric 3-phenyl-5-haloisoxazoles, activity was maintained even when the C5-halogen was replaced with other groups. researchgate.net

Isoxazole Substitution PatternBiological ActivityFindingReference
4,5-diarylisoxazolesAntimitotic activityMore active than 3,4-diarylisoxazoles nih.govmdpi.com
5-(Thiophen-2-yl)isoxazoleAnti-breast cancerMore potent than phenyl, furanyl, or vinyl at C5 researchgate.net
3-halo-5-phenylisoxazolesAnthelmintic activityHalogen at C3 is required for activity researchgate.net
3-phenyl-5-haloisoxazolesAnthelmintic activityActivity maintained with various C5 substituents researchgate.net

Comparative Structure-Activity Studies with Non-Fluorinated Isoxazole Analogues

Direct comparisons between fluorinated and non-fluorinated isoxazole analogues consistently demonstrate the advantageous impact of fluorination, particularly trifluoromethylation, on biological activity.

As previously mentioned, a trifluoromethylated isoxazole derivative was found to be almost eight times more active against the MCF-7 breast cancer cell line than its non-trifluoromethylated counterpart. researchgate.netrsc.org This substantial increase in potency underscores the importance of the -CF3 group in enhancing anti-cancer efficacy. researchgate.netrsc.org

In another study, trifluoromethyl-substituted isoxazole derivatives generally exhibited better growth inhibition activity against cancer cell lines than their methyl-substituted analogs. nih.gov These findings strongly support the strategy of incorporating trifluoromethyl groups into isoxazole scaffolds to develop more potent therapeutic agents. nih.gov The enhanced activity of fluorinated analogues is often attributed to the unique electronic properties and increased lipophilicity conferred by the trifluoromethyl group, which can lead to improved target binding and better pharmacokinetic profiles. mdpi.com

Advanced Structural Analysis Techniques for Characterization and Confirmation

The precise three-dimensional structure and electronic properties of trifluoromethylated phenylisoxazoles are critical determinants of their chemical behavior and biological activity. Advanced analytical techniques are indispensable for the unambiguous characterization of these molecules, confirming isomeric purity, solid-state conformation, and intermolecular interactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction, and computational dihedral angle analysis provide a comprehensive understanding of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. For substituted phenylisoxazoles, NMR is particularly crucial for distinguishing between regioisomers, such as 5-phenyl-3-(trifluoromethyl)isoxazole and 3-phenyl-5-(trifluoromethyl)isoxazole (B5696459), where the positions of the phenyl and trifluoromethyl groups are swapped on the isoxazole ring. researchgate.netelsevierpure.com

The structural assignment is achieved by analyzing key parameters in the NMR spectra: chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J). The electronic environment of each nucleus is unique, leading to a distinct resonance frequency or chemical shift.

For 5-[3-(Trifluoromethyl)phenyl]isoxazole , the ¹H NMR spectrum provides a unique fingerprint. The protons on the phenyl ring exhibit a characteristic splitting pattern based on their position relative to the trifluoromethyl group and the isoxazole ring. The lone proton on the isoxazole ring (H-4) typically appears as a sharp singlet.

¹H NMR Spectral Data for this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H (Phenyl)8.09s-
Aromatic H (Phenyl)8.04d7.8
Aromatic H (Phenyl)7.92–7.84m-
Aromatic H (Phenyl)7.72d7.8
Aromatic H (Phenyl)7.64t7.8
Aromatic H (Phenyl)7.54–7.45m-
Isoxazole H-46.93s-

Data sourced from a study on the synthesis of trifluoromethylated isoxazoles. rsc.org

Distinguishing this compound from its regioisomer, 5-phenyl-3-(trifluoromethyl)isoxazole , is straightforward using a combination of ¹H, ¹³C, and ¹⁹F NMR. In the ¹H NMR of the isomer, the signals for the unsubstituted phenyl group protons appear in a different pattern, and the chemical shift of the isoxazole H-4 proton is also slightly different (δ 6.72 ppm). rsc.org

The ¹³C NMR spectrum is also highly informative. The carbon of the CF₃ group exhibits a characteristic quartet due to coupling with the three fluorine atoms (¹J_CF), and its chemical shift provides evidence of its position on the isoxazole ring. Furthermore, the carbon atoms of the phenyl ring show distinct chemical shifts depending on the substituent pattern. For 5-phenyl-3-(trifluoromethyl)isoxazole , the key ¹³C and ¹⁹F NMR data are summarized below, which would differ significantly from the data for the this compound isomer. rsc.org

Comparative NMR Data for the Regioisomer 5-Phenyl-3-(trifluoromethyl)isoxazole
NucleusParameterValue
¹³Cδ C-5 (ppm)172.6
δ C-3 (ppm)156.1 (q, J = 38.2 Hz)
δ Phenyl C (ppm)131.4, 129.3, 126.14, 126.07
δ CF₃ (ppm)119.9 (q, J = 271.1 Hz)
δ C-4 (ppm)96.8
Coupling (C-3, F)²J_CF = 38.2 Hz
¹⁹Fδ (ppm)-63.7 (s)

Data sourced from a study on the synthesis of trifluoromethylated isoxazoles. rsc.org

The ¹⁹F NMR spectrum typically shows a single sharp signal for the CF₃ group, with a chemical shift that is sensitive to its electronic environment, thus confirming its attachment to the isoxazole ring. rsc.org The absence of coupling to protons in the broadband-decoupled spectrum further confirms the structure.

While the specific crystal structure for this compound is not detailed in the available literature, analysis of closely related compounds provides significant insight into the expected solid-state conformation and interactions. For instance, the crystal structure of 3-Difluoromethyl-5-[4-(trifluoromethyl)phenyl]isoxazole reveals a number of weak intermolecular interactions that dictate its crystal packing. The molecule crystallizes in the orthorhombic space group Pbcm. In the crystal, molecules are linked by a combination of C—H···O, C—H···N, and C—H···F hydrogen bonds. Additionally, weak π–π stacking interactions between the phenyl rings of adjacent molecules, with a centroid–centroid separation of 3.904 Å, contribute to the formation of a three-dimensional network. These interactions create a layered structure parallel to the (001) plane.

Similarly, the structure of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide shows that molecules are linked by N—H⋯O hydrogen bonds, forming supramolecular chains within the crystal. This study highlights the importance of hydrogen bonding in organizing the molecules in the solid state.

These examples demonstrate that the solid-state structure of trifluoromethylated phenylisoxazoles is stabilized by a complex network of weak interactions. The presence of the electronegative fluorine atoms of the CF₃ group and the nitrogen and oxygen heteroatoms of the isoxazole ring makes these molecules capable of participating in various hydrogen bonds and other dipole-dipole interactions, which are crucial in determining the crystal architecture.

X-ray diffraction studies of various substituted phenylisoxazoles have revealed a wide range of preferred dihedral angles, indicating the conformational flexibility of the phenyl-isoxazole linkage.

Dihedral Angles in Various Substituted Phenylisoxazoles
CompoundDihedral Angle (°)
Ethyl 5-phenylisoxazole-3-carboxylate0.5 (1)°
5-(3-Methylphenyl)-3-phenyl-1,2-oxazole16.64 (7)° and 17.60 (7)°
5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide82.97 (2)°

As shown in the table, the substitution pattern has a profound effect on the conformation:

In ethyl 5-phenylisoxazole-3-carboxylate , the two rings are nearly coplanar, suggesting minimal steric hindrance between them.

In 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole , the introduction of substituents leads to a slight twist between the rings, with dihedral angles around 17°.

A dramatic change is seen in 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide , where the bulky ortho-trifluoromethyl group on the phenyl ring and the adjacent carboxamide group force the rings into a nearly perpendicular arrangement with a dihedral angle of approximately 83°.

This conformational variability is significant. A more planar conformation allows for greater π-system conjugation between the two rings, which can affect the molecule's electronic properties. Conversely, a larger dihedral angle, often forced by sterically demanding substituents, reduces this conjugation but presents a different three-dimensional shape for potential receptor binding. For This compound , the meta-position of the CF₃ group would likely result in less steric clash than an ortho-substituent, suggesting a dihedral angle that is smaller than the nearly 90° observed in the ortho-substituted analogue. Computational modeling and experimental X-ray data are used to precisely determine this crucial structural feature.

Mechanistic Investigations of Biological Activities of 5 3 Trifluoromethyl Phenyl Isoxazole and Its Analogues

Elucidation of Cellular Mechanisms of Action

The biological activities of 5-[3-(Trifluoromethyl)phenyl]isoxazole and its related analogues are rooted in their ability to interface with and modulate fundamental cellular processes. Research into these compounds has revealed complex mechanisms involving the induction of programmed cell death, interference with the cell division cycle, and the regulation of a wide array of genes and signaling proteins that govern cell fate and inflammatory responses.

Induction of Apoptosis Pathways

A significant mechanism of action for isoxazole (B147169) derivatives is the induction of apoptosis, or programmed cell death, a critical process in eliminating cancerous cells. Studies have demonstrated that various synthetic isoxazole analogues possess significant pro-apoptotic capabilities across different human cancer cell lines.

In human erythroleukemic K562 cells, for instance, a range of 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been shown to induce both early and late stages of apoptosis. nih.gov This activity was also observed in glioblastoma cell lines U251-MG and T98G. nih.gov The apoptotic response is often dose-dependent, with certain derivatives causing apoptosis in over 50% of treated cells. nih.gov The apoptotic pathway is complex and can be triggered by various signals. The Fas ligand (FasL) and TNF-related apoptosis-inducing ligand (TRAIL) are members of the tumor necrosis factor (TNF) superfamily that induce apoptosis by binding to their receptors. nih.gov This signaling cascade is critically dependent on the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain protein) and the subsequent activation of initiator caspases, such as Caspase-8. nih.gov

Pro-Apoptotic Activity of Selected Isoxazole Analogues on K562 Cells nih.gov
Compound AnalogueConcentrationApoptotic Effect (% of cells)
Derivative 4100 nM80.10%
Derivative 810 µM90.60%
Derivative 11200 µM88.50%

Modulation of Cell Cycle Progression

Beyond inducing apoptosis, certain isoxazole derivatives exert their anti-cancer effects by modulating the cell cycle. The progression of a cell through its division cycle is a tightly regulated process, and disruption of this cycle can halt proliferation and lead to cell death. One study on a promising isoxazole derivative, compound 20c, found that it induced a G2/M cell cycle arrest in the Colo205 colon cancer cell line. rsc.org This arrest prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth. The study linked this effect to a significant increase in the levels of the p53 tumor suppressor protein, which plays a crucial role in cell cycle control and apoptosis. rsc.org

Regulation of Gene Expression (e.g., Bcl-2, Bax, p21WAF-1, CX3CL1, IL-17F, IL-10, TLR4, IL-1B, IL-6, CCL22, IL-2, IL-27)

The cellular effects of isoxazole analogues are underpinned by their ability to alter the expression of key regulatory genes.

Bcl-2 and Bax: The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. nih.govpsu.edu An increased Bax/Bcl-2 ratio is a hallmark of apoptotic induction. researchgate.net Research has shown that isoxazole derivatives can alter this balance, favoring apoptosis. rsc.org This is consistent with broader findings that stimuli like the p53 protein can directly up-regulate Bax expression while down-regulating Bcl-2. psu.edu

Inflammatory Genes: Isoxazole analogues with anti-inflammatory properties often work by modulating the expression of cytokines, chemokines, and their receptors. The trifluoromethyl group, a common feature in these analogues, is known to contribute to anti-inflammatory activity by regulating inflammatory signaling pathways. researchgate.net Research has shown that various stimuli can modulate genes relevant to inflammation. For example, cigarette smoke can increase the expression of Toll-like receptor 4 (TLR4) on CD8+ T cells, leading to the production of pro-inflammatory cytokines such as IL-1β, IL-6, and the anti-inflammatory cytokine IL-10. mesoscale.com Furthermore, cytokines like interleukin-1β (IL-1β) and interferon-γ (IFN-γ) can work together to dramatically increase the expression of the chemokine CX3CL1 (fractalkine) in lung fibroblasts. nih.gov Similarly, IL-17 can act synergistically with TNF-α to enhance CXCL1 production. nih.gov

Information regarding the direct regulation of p21WAF-1, CCL22, IL-2, and IL-27 by this compound or its close analogues was not prominently featured in the reviewed literature.

Effects on Caspase, Fas, and NF-κB1 Expression

The interplay between the Fas death receptor, the caspase enzyme family, and the transcription factor NF-κB is a crucial nexus in determining cellular outcomes. Fas signaling can lead to two distinct outcomes: apoptosis through caspase activation or cell survival and inflammation through NF-κB activation. nih.govsemanticscholar.org

Upon stimulation by its ligand, Fas recruits adaptor proteins that activate initiator caspases like Caspase-8. nih.govsemanticscholar.org Active Caspase-8 can then trigger a cascade of executioner caspases, such as Caspase-3, which dismantle the cell. nih.gov Interestingly, the pathway to NF-κB activation initiated by Fas also involves FADD and Caspase-8, but the enzymatic activity of Caspase-8 appears to be dispensable for this particular signaling function, suggesting it plays a structural or scaffolding role. semanticscholar.org This activation of NF-κB can lead to the expression of inflammatory genes and can sometimes protect the cell from apoptosis. nih.gov Therefore, isoxazole analogues that influence this pathway can shift the balance between a pro-apoptotic and a pro-inflammatory response.

Enzymatic and Receptor Interaction Mechanisms

The therapeutic potential of this compound and its analogues also stems from their ability to directly inhibit specific enzymes involved in disease pathology, particularly in inflammation and viral replication.

Inhibition of Key Enzymes (e.g., LOX, COX-2, sPLA2, FLT3, FAAH, MAO, HIV-1 IN)

Direct enzyme inhibition is a primary mechanism for many pharmaceuticals. Isoxazole-containing compounds have been investigated as inhibitors for several key enzymes.

LOX and COX-2: Lipoxygenases (LOX) and cyclooxygenases (COX) are key enzymes in the arachidonic acid pathway, producing pro-inflammatory mediators like leukotrienes and prostaglandins, respectively. nih.govmdpi.com Inhibition of these enzymes is a major strategy for treating inflammation. Several isoxazole derivatives have demonstrated potent inhibitory effects against 5-lipoxygenase (5-LOX). nih.gov For example, one derivative showed a concentration-dependent inhibition of 5-LOX with an IC50 value of 8.47 μM. nih.gov Similarly, compounds containing a trifluoromethylphenyl group have been identified as dual inhibitors of both COX and LOX. mdpi.com A related compound, arachidonyl trifluoromethyl ketone, is a potent inhibitor of both COX-1 and COX-2, with IC50 values in the micromolar and sub-micromolar range. nih.govresearchgate.net This compound also inhibits cytosolic phospholipase A2 (cPLA2), the enzyme that releases arachidonic acid for use by COX and LOX enzymes. nih.gov

HIV-1 IN: The development of new antiviral drugs is critical for managing viral infections like HIV-1. nih.gov Some isoxazole sulfonamides have been found to inhibit HIV-1 replication in human T cells. The mechanism appears to involve impairing a step necessary for the activation of viral gene expression. nih.gov While the specific target was suggested to be a host cell factor rather than a viral enzyme, this demonstrates the potential for isoxazole derivatives in antiviral research. nih.gov

There was no specific information found in the reviewed literature regarding the inhibition of Fms-like tyrosine kinase 3 (FLT3), fatty acid amide hydrolase (FAAH), or monoamine oxidase (MAO) by this compound or its direct analogues.

Inhibitory Activity of Trifluoromethyl-Containing Compounds on Inflammatory Enzymes
Compound/AnalogueTarget EnzymeIC50 ValueReference
Isoxazole Derivative5-LOX8.47 µM nih.gov
Arachidonyl trifluoromethyl ketone (in cells)COX-10.5 µM nih.govresearchgate.net
Arachidonyl trifluoromethyl ketone (in cells)COX-20.1 µM nih.govresearchgate.net
Arachidonyl trifluoromethyl ketone (pure enzyme)COX-11.7 µM nih.govresearchgate.net
Arachidonyl trifluoromethyl ketone (pure enzyme)COX-22.6 µM nih.govresearchgate.net

Ligand Interactions with Specific Receptors and Binding Sites

The biological activity of this compound and its analogues is fundamentally linked to their ability to bind with high specificity to biological targets such as receptors and enzymes. The isoxazole scaffold serves as a versatile platform for designing ligands that can fit into distinct binding pockets, leading to modulation of protein function. Research into trisubstituted isoxazole derivatives has identified them as a novel class of allosteric inverse agonists for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a key target in the treatment of autoimmune diseases. nih.govacs.org

Co-crystal structures of RORγt in complex with these isoxazole ligands reveal that they bind to an allosteric site located between helices 3, 4, 11, and 12 of the ligand-binding domain. acs.org This binding stabilizes the protein, as demonstrated by thermal shift assays where the most potent compounds induced a significant increase in the melting temperature (ΔTm) of the RORγt protein. nih.govacs.org The specific interactions within this allosteric pocket are crucial for their inhibitory activity. For instance, a pyrrole (B145914) moiety on an isoxazole analogue can form hydrogen bonds with the main chain carbonyls of amino acid residues Leu353 and Lys354. acs.org

Beyond RORγt, isoxazole-containing compounds have been developed as potent modulators for other nuclear receptors. Trisubstituted isoxazoles, such as GW4064, are known to be potent agonists for the Farnesoid X Receptor (FXR). nih.govmdpi.com Docking studies indicate that these ligands bind effectively within the FXR ligand-binding domain (LBD). mdpi.com Furthermore, isoxazole-carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. nih.gov Molecular docking studies of these analogues help to elucidate the binding interactions with their respective biological targets. nih.gov

Isoxazole Analogue ClassTarget Receptor/EnzymeBiological EffectKey Interacting Residues (Example)
Trisubstituted isoxazolesRetinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt)Allosteric Inverse AgonistLeu353, Lys354 acs.org
Trisubstituted isoxazoles (e.g., GW4064)Farnesoid X Receptor (FXR)AgonistN/A
Isoxazole-carboxamidesCyclooxygenase (COX) enzymesInhibitorN/A

Mechanisms of Isoxazole Ring Scission (e.g., Cytochrome P450-mediated N-O bond cleavage in prodrugs like Leflunomide)

The isoxazole ring, while often a stable pharmacophore, can be metabolically labile under certain physiological conditions. A prominent example of this is the biotransformation of the isoxazole-containing prodrug Leflunomide into its active metabolite, A771726 (teriflunomide). nih.govnih.gov This conversion involves a unique metabolic cleavage of the isoxazole ring's N-O bond. nih.govnih.gov

In vitro studies have demonstrated that this ring-opening reaction is catalyzed by the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, experiments using human liver microsomes and treatment with furafylline, a known inhibitor, have implicated the involvement of the CYP1A2 isoform. nih.gov The mechanism is not a typical oxidative reaction, as the product, an α-cyanoenol metabolite, resides in the same oxidation state as the parent drug. nih.gov

A proposed mechanism suggests that the reaction is initiated by the coordination of the isoxazole ring's nitrogen or oxygen atom to the reduced ferrous [Fe(II)] form of the P450 heme iron. nih.gov This is followed by either a charge transfer from the P450 Fe(II) to the C=N bond or a deprotonation of the hydrogen atom at the C3 position of the isoxazole ring. nih.gov Both pathways result in the cleavage of the weak N-O bond, leading to the ring-opened product. nih.gov The essential role of the C3-H is supported by studies where substituting this hydrogen with a methyl group (as in 3-Methylleflunomide) rendered the compound resistant to ring scission. nih.gov This metabolic activation is a critical step, as the resulting A771726 metabolite is responsible for the drug's immunomodulatory effects through the inhibition of dihydroorotate (B8406146) dehydrogenase. nih.govdrugbank.comresearchgate.net

Analysis of Molecular Interactions and Binding Modes

Characterization of Hydrogen Bonding and π–π Stacking Interactions

The binding affinity and selectivity of this compound and its analogues for their biological targets are governed by a combination of non-covalent interactions. Among the most significant are hydrogen bonds and π–π stacking. rsc.org The aromatic nature of both the phenyl and isoxazole rings provides the basis for these crucial interactions within the receptor binding pocket.

Hydrogen bonding plays a critical role in orienting a ligand within a binding site and contributing significantly to the binding energy. For example, in studies of isoxazole-based allosteric inhibitors of RORγt, a pyrrole substituent was observed forming direct hydrogen bonds with the protein backbone. acs.org The nitrogen and oxygen atoms within the isoxazole ring itself can also act as hydrogen bond acceptors, interacting with suitable donor groups on amino acid residues like serine, threonine, or asparagine.

π–π stacking is another key interaction that stabilizes the ligand-receptor complex. This occurs between the aromatic systems of the ligand and aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's active site. researchgate.netnih.gov The electron-rich π systems of the phenyl and isoxazole rings in this compound can stack against the faces of these aromatic residues. The strength of this interaction is influenced by the electron density of the rings. rsc.org Interestingly, hydrogen bonding can modulate the strength of π–π stacking by causing π-depletion, which can, in turn, increase the interaction strength. rsc.org The interplay of these forces dictates the precise orientation and conformation of the ligand, which is essential for its biological activity.

Application of Computational Docking Studies to Predict Ligand-Target Binding

Computational docking is a powerful in silico tool used extensively in drug discovery to predict the preferred binding mode and affinity of a ligand to a target protein. researchgate.net This method has been widely applied to isoxazole-based compounds to understand their structure-activity relationships and guide the design of more potent and selective molecules. nih.govacu.edu.innih.gov

The process involves generating a three-dimensional model of the ligand and placing it into the binding site of a protein with a known crystal structure. A scoring function is then used to estimate the binding affinity, often expressed as a docking score in kcal/mol, which helps in ranking potential drug candidates. mdpi.com For example, docking studies of isoxazole derivatives against the Farnesoid X Receptor (FXR) have been used to compare the binding affinities of different analogues. mdpi.com Similarly, docking has been employed to identify potential inhibitors of cyclooxygenase (COX) enzymes and Hsp90 among series of isoxazole-carboxamides and 3,4-disubstituted isoxazoles, respectively. nih.govnih.gov These studies not only predict binding energy but also reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

To ensure the reliability of the docking protocol, it is often validated by re-docking the native co-crystallized ligand into the protein's binding site. A successful validation is typically marked by a low root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. mdpi.comnih.gov

Compound ClassTarget ProteinDocking Software/MethodKey Finding
Isoxazole DerivativesFarnesoid X Receptor (FXR)Discovery Studio 3.0Docking scores ranged from 136.612 to 141.065, suggesting strong binding. mdpi.com
Isoxazole-carboxamidesCyclooxygenase-2 (COX-2)N/AIdentified possible binding interactions with the biological target. nih.gov
3,4-disubstituted isoxazolesHeat shock protein 90 (Hsp90)AutoDock 4.2Predicted binding capabilities within the Hsp90 pocket. nih.gov
Isoxazole-tetrazolesN/ASchrodingerCompounds 4b and 4i showed good dock scores, indicating good binding efficiency. journalijbcrr.comresearchgate.net

Induced Fit Docking and Molecular Dynamics Simulations in Ligand-Protein Systems

While standard computational docking often treats the protein as a rigid entity, more advanced techniques account for the inherent flexibility of biological macromolecules. Induced Fit Docking (IFD) and Molecular Dynamics (MD) simulations provide a more dynamic and realistic representation of the ligand-protein binding event. researchgate.netresearchgate.net

Induced Fit Docking (IFD) allows for flexibility in both the ligand and the protein's active site residues. This approach can capture the conformational changes that a protein may undergo to accommodate a ligand, a phenomenon known as "induced fit." IFD can provide more accurate predictions of binding poses and improved scoring compared to rigid docking, as illustrated by studies on isoxazole derivatives where IFD scores were calculated to assess binding affinity. researchgate.netresearchgate.net

Molecular Dynamics (MD) simulations go a step further by simulating the movement of every atom in the ligand-protein system over time, typically on the nanosecond scale. acu.edu.in This allows for the assessment of the stability of the docked complex. researchgate.net By analyzing parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, researchers can determine if the binding pose predicted by docking is stable. mdpi.comnih.gov MD simulations have been used to confirm the stability of complexes between isoxazole derivatives and their target proteins. nih.govresearchgate.net Furthermore, MD trajectories can be used to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which can offer a more accurate ranking of compounds than docking scores alone. mdpi.com

Applications and Functional Exploration of 5 3 Trifluoromethyl Phenyl Isoxazole in Biological Research

Anticancer Activity and Related Investigations

Activity Against Various Human Cancer Cell Lines (e.g., MCF-7, HL-60, A549, COLO 205, MDA-MB 231, PC-3)

A comprehensive review of the scientific literature reveals a lack of specific data on the cytotoxic or anticancer activity of 5-[3-(Trifluoromethyl)phenyl]isoxazole against the human cancer cell lines MCF-7 (breast), HL-60 (leukemia), A549 (lung), COLO 205 (colon), MDA-MB 231 (breast), and PC-3 (prostate).

While numerous studies have investigated the anticancer potential of various isoxazole (B147169) derivatives, these studies focus on compounds with different substitution patterns. For instance, research has demonstrated that isoxazoles linked to other heterocyclic systems, such as quinolines or benzothiazoles, show cytotoxicity against lines like A549, COLO 205, MDA-MB 231, and PC-3. nih.gov However, these findings are specific to those particular molecular structures and cannot be extrapolated to this compound. Similarly, other research has highlighted the importance of the trifluoromethyl group on the phenyl ring for promoting cytotoxicity in certain isoxazole-containing scaffolds, but these are distinct from the subject compound. nih.gov

Therefore, there is no direct, published evidence detailing the specific effects of this compound on the proliferation of the aforementioned cancer cell lines.

Apoptotic Cell Death Mechanisms in Cancer Models

Consistent with the lack of data on its anticancer activity, there is no specific research available that investigates the induction of apoptosis or elucidates the cell death mechanisms associated with this compound in any cancer models.

Studies on other, structurally different isoxazole derivatives have shown pro-apoptotic activity, often associated with the activation of caspases. nih.govnih.govresearchgate.net For example, certain synthetic 3,4-isoxazolediamide derivatives have been shown to induce both early and late apoptosis in K562 leukemia cells. nih.govresearchgate.net However, these mechanisms are dependent on the specific chemical structure of the tested compound, and no such investigations have been published for this compound.

Immunomodulatory Properties and Anti-inflammatory Research

Immunosuppressive and Immunostimulatory Effects

There is no direct scientific literature available detailing the immunosuppressive or immunostimulatory properties of this compound. The immunomodulatory effects of the isoxazole class of compounds are highly structure-dependent.

For context, other compounds containing both an isoxazole and a trifluoromethylphenyl moiety, such as the well-known drug Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide), exhibit significant immunosuppressive effects. mdpi.comnih.gov However, Leflunomide is an isoxazole-4-carboxamide, a structurally distinct class from the phenylisoxazole core of the subject compound. Research on various 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives has also shown a range of immunomodulatory actions, from immunosuppressive to immunostimulatory. nih.govmdpi.comnih.gov These findings underscore that specific substitutions on the isoxazole ring are critical for determining immunological activity, and no such data is published for this compound.

Anti-inflammatory Activity (e.g., in Adjuvant Arthritis Models)

No studies have been published evaluating the anti-inflammatory activity of this compound, including in specific models such as adjuvant-induced arthritis. The adjuvant arthritis model is a common preclinical test for evaluating anti-inflammatory and anti-arthritic potential. nih.govnih.govfrontiersin.orgphcogres.comd-nb.info

While other isoxazole derivatives have been investigated for their anti-inflammatory potential, the specific activity of this compound remains uncharacterized in the scientific literature. nih.gov For example, HWA-486 (5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide) was studied in an adjuvant arthritis model in rats, but this compound is structurally different. nih.gov

Analgesic Activity Evaluations

A search of the available scientific literature yielded no reports on the evaluation of the analgesic activity of this compound. While various isoxazole-containing compounds have been synthesized and tested for analgesic properties, these possess different structural features. nih.govsarpublication.com For instance, analgesic properties have been found in isoxazole–mercaptobenzimidazole hybrids and certain isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives, but these findings are specific to those molecular families. nih.gov

Antimicrobial and Antiviral Potential

The isoxazole scaffold is a key component in various approved drugs and investigational agents, demonstrating a broad spectrum of activity against microbial and viral pathogens.

The isoxazole nucleus is a foundational component of several antibacterial agents. ipindexing.comijrrjournal.com Derivatives of isoxazole have been synthesized and evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. ipindexing.com The antibacterial efficacy of these compounds is often attributed to the specific substitutions on the isoxazole ring and its appended phenyl groups. semanticscholar.org Structure-activity relationship studies on related heterocyclic compounds have shown that the presence of electron-withdrawing groups, such as the trifluoromethyl group, can be favorable for antibacterial activity. nih.gov For instance, studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives, a different class of heterocycles, indicated that trifluoromethyl-substituted compounds demonstrated good activity against tested bacterial strains. nih.gov

While the broader class of isoxazole derivatives has been a subject of antibacterial research ijrrjournal.com, specific studies detailing the in vitro activity of this compound against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains are not extensively documented in the currently available scientific literature. Further investigation is required to determine the specific minimum inhibitory concentration (MIC) and spectrum of activity for this particular compound.

The emergence of global viral threats has accelerated the search for novel antiviral agents. The Zika virus (ZIKV), a mosquito-borne flavivirus, has been a significant public health concern due to its association with severe neurological disorders. nih.gov In the effort to identify new therapeutics, isoxazole-based small molecules have been explored as potential ZIKV inhibitors. nih.gov

A notable study focused on the optimization of isoxazole-containing compounds to combat ZIKV infections. In this research, a series of derivatives were synthesized to explore the structure-activity relationship. The investigation included the preparation and testing of trifluoromethyl phenyl compounds, which were found to exhibit inhibitory activity against ZIKV in cellular assays. nih.gov Although a related analogue with a different substitution pattern was identified as the most promising candidate from that specific series, the study confirmed the potential of the trifluoromethylphenyl isoxazole scaffold as a viable starting point for the development of anti-ZIKV agents. nih.gov The findings underscore the value of this chemical class in targeting viral pathogens and warrant further investigation into the specific efficacy of this compound.

Compound Class Target Virus Finding
Trifluoromethyl Phenyl Isoxazole DerivativesZika Virus (ZIKV)Exhibited comparable activity for ZIKV inhibition in cellular assays. nih.gov

Neurobiological Activities and Central Nervous System Effects

Heterocyclic compounds play a crucial role in the development of drugs targeting the central nervous system (CNS), owing to their ability to interact with various receptors and enzymes.

A review of the scientific literature indicates that various heterocyclic compounds containing nitrogen and/or bearing trifluoromethyl groups have been investigated for potential antidepressant and anxiolytic properties. For example, a pyridazine derivative featuring a 3'-(trifluoromethyl)phenyl group was shown to exhibit dose-dependent anxiolytic properties in preclinical models. nih.gov However, specific research evaluating the antidepressant or antianxiety effects of this compound has not been identified in the reviewed literature. Therefore, its potential activity in these areas remains to be experimentally determined.

Monoamine oxidase (MAO) enzymes are significant targets in the treatment of depression, anxiety, and neurodegenerative disorders. While various heterocyclic structures have been explored for their MAO inhibitory potential, there is no specific data available from reviewed studies to confirm or deny the MAO inhibitory activity of this compound. Studies on related but structurally distinct compounds, such as 2,1-benzisoxazole derivatives, have reported MAO inhibition, but these findings cannot be directly extrapolated to the 1,2-isoxazole scaffold of the title compound.

Other Functional Applications and Biological Activities

The trifluoromethylphenyl isoxazole moiety is present in compounds explored for a variety of other biological activities, suggesting potential avenues for future research into this compound.

Anticancer Activity: Isoxazole derivatives bearing a trifluoromethyl group have been designed and synthesized as potential anticancer agents. One study reported that a series of 4-(trifluoromethyl)isoxazole-based molecules were evaluated for their activity against human breast cancer cell lines. researchgate.net The trifluoromethyl group was noted for its potential to enhance pharmacokinetic profiles and binding affinity. researchgate.net

Antioxidant and Anti-inflammatory Activity: Certain isoxazole derivatives have been evaluated for their antioxidant potential. Fluorophenyl-isoxazole-carboxamides, for instance, have demonstrated potent free radical scavenging activity in DPPH assays. nih.gov The isoxazole scaffold is also a core component of some anti-inflammatory drugs. ipindexing.com

Enzyme Inhibition: The isoxazole ring is a versatile scaffold for designing enzyme inhibitors. Derivatives have been explored for activities including the inhibition of α-amylase, which is relevant for antidiabetic and anti-obesity applications. nih.gov Specifically, trifluoromethylated flavonoid-based isoxazoles have been synthesized and shown to be effective inhibitors of the α-amylase enzyme. nih.gov

These examples highlight the broad therapeutic potential of the chemical space surrounding this compound, suggesting that the compound could be a candidate for screening in various other biological assays.

Antiandrogenic Activity

Derivatives containing the isoxazole scaffold have been investigated for their potential in treating prostate cancer by interfering with androgen signaling pathways. Steroids featuring a side chain with an isoxazole fragment are recognized as effective inhibitors of testosterone biosynthesis and androgen signaling, which are critical for the progression of prostate cancer. nih.govnih.gov Research into a series of 3β-hydroxy-5-ene steroids with isoxazole fragments demonstrated that these compounds could diminish the transcriptional activity of the androgen receptor (AR). nih.govnih.gov Specifically, certain derivatives were found to suppress AR signaling and reduce its protein levels in prostate cancer cell lines such as LNCaP and LAPC-4. nih.govnih.gov

Furthermore, the antiandrogenic mechanism of these compounds is often linked to the inhibition of key enzymes involved in steroidogenesis. One such enzyme is CYP17A1 (17α-hydroxylase/17,20-lyase), which is crucial for the production of androgens. Another key target is 5α-reductase, the enzyme that converts testosterone into the more potent dihydrotestosterone (DHT). nih.gov Isoxazole-containing steroids have shown potent, non-competitive inhibition of human microsomal 17β-hydroxylase/C17,20-lyase and competitive inhibition of 5α-reductase in human prostate microsomes. nih.gov

Additionally, hybrid molecules incorporating the trifluoromethylphenyl structure, such as new Nilutamide-isoxazoles, have been synthesized and evaluated for their anti-prostate cancer effects. thesciencein.org Nilutamide itself is a nonsteroidal antiandrogen agent containing a 3-(trifluoromethyl)phenyl moiety. Studies on these hybrids revealed significant in vitro growth inhibition activity against the DU-145 prostate cancer cell line, with some compounds showing greater potency than the standard drug 5-Fluoro Uracil. thesciencein.org

Table 1: Antiandrogenic and Anti-Prostate Cancer Activity of Related Isoxazole Derivatives
Compound ClassBiological Target/ActivityKey FindingsCell Lines
Isoxazolyl SteroidsAndrogen Receptor (AR) SignalingDiminished transcriptional activity of AR; suppressed AR protein levels. nih.govnih.govLNCaP, LAPC-4
Isoxazolyl SteroidsCYP17A1 and 5α-reductase InhibitionPotent inhibition of key androgen synthesis enzymes. nih.govN/A (microsomal assays)
Nilutamide-Isoxazole HybridsAntiproliferative ActivityShowed greater activity than 5-Fluoro Uracil. thesciencein.orgDU-145

Antituberculosis Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has driven the search for novel antitubercular agents. The phenylisoxazole scaffold has been identified as a promising starting point for the development of new drugs. Research has demonstrated that derivatives of this class exhibit significant activity against sensitive and resistant strains of M. tuberculosis. researchgate.netproquest.com

A study focused on a close structural analog, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1), identified it as a specific inhibitor of M. tuberculosis. nih.gov This compound targets FadD32, a fatty acyl-AMP ligase essential for mycolic acid synthesis, a critical component of the mycobacterial cell wall. nih.gov Kinetic experiments confirmed that the compound inhibits not only MtbFadD32 but also the related enzyme MtbFadD28. nih.gov This inhibition disrupts cell wall synthesis, creating unfavorable conditions for bacterial survival and reducing the bacterial burden in infected macrophages and in mouse models of chronic infection. nih.gov

Other research has explored different phenylisoxazole derivatives. A series of phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazones were synthesized and evaluated against the M. tuberculosis H37Rv strain. researchgate.netproquest.com These compounds exhibited moderate bioactivity, with Minimum Inhibitory Concentration (MIC) values in the range of 0.34–0.41 μM, which compares favorably to the standard drug isoniazid (MIC = 0.91 μM) against the sensitive strain. researchgate.netproquest.com Another derivative, (5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)(4-(3,4-dichlorophenyl)piperazin-1-yl)methanone, which contains the core this compound structure, has also been synthesized and screened for its antibacterial properties. researchgate.net

Table 2: Antitubercular Activity of this compound and Related Derivatives
Compound/DerivativeTarget OrganismMechanism/TargetActivity (MIC)
2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenolM. tuberculosisInhibition of FadD32 and FadD28 enzymes. nih.govSpecific inhibitory activity. nih.gov
Phenylisoxazole IsonicotinylhydrazonesM. tuberculosis H37RvNot specified0.34–0.41 μM. researchgate.netproquest.com
Isoniazid (Standard)M. tuberculosis H37RvInhibition of mycolic acid synthesis0.91 μM. researchgate.netproquest.com

Antioxidant Activity

The isoxazole ring is a component of various molecules that have been investigated for their antioxidant properties. The capacity of these compounds to scavenge free radicals is a subject of ongoing research, although specific studies focusing solely on this compound are limited. However, the broader class of isoxazole derivatives has shown potential in this area. nih.govrsc.org

Research has indicated that the antioxidant activity of isoxazole-containing compounds can be influenced by other functional groups present in the molecule. For instance, it has been observed that compounds combining an isoxazole ring with an oxazoline moiety exhibit high antioxidant activity. nih.gov The electronic properties of substituents on attached aromatic rings also play a role, with electron-donating groups tending to enhance antioxidant capacity. nih.gov While direct experimental data on the antioxidant properties of this compound is not extensively documented, the known capabilities of the isoxazole scaffold suggest it could be a worthwhile area for future investigation.

Herbicidal Activity

The trifluoromethylphenyl group is a common feature in many commercial herbicides, and its combination with a heterocyclic ring like isoxazole has been a fruitful strategy in agrochemical research. Phenylisoxazole derivatives are known to act as potent inhibitors of the enzyme protoporphyrinogen oxidase (PPO). nih.govnih.govresearchgate.net

PPO is a key enzyme in the porphyrin biosynthesis pathway, which leads to the production of both chlorophyll in plants and heme in animals. Inhibition of PPO in plants leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. This reactive oxygen species causes rapid lipid peroxidation of cell membranes, leading to cellular collapse, desiccation, and ultimately, the death of the weed. nih.gov This mode of action results in rapid, light-activated herbicidal effects. researchgate.net

The structural similarity of substituted phenyl heterocyclic compounds to a portion of the PPO enzyme's natural substrate, protoporphyrinogen IX, is thought to be the basis for their inhibitory activity. Numerous studies on heterocyclic PPO inhibitors, including those based on pyrazole and isoxazole rings, have demonstrated high bioactivity against a range of broadleaf and grass weeds. nih.govresearchgate.net

Studies on Enzyme Inhibition Beyond Specific Target Classes

The this compound scaffold and its derivatives have been implicated in the inhibition of a diverse range of enzymes beyond those associated with a single therapeutic or functional class.

Mycobacterial Fatty Acyl-AMP Ligases (FadD): As detailed in the antituberculosis section, a close analog of this compound was found to be a potent inhibitor of the MtbFadD32 and MtbFadD28 enzymes, which are vital for the synthesis of the mycobacterial cell wall. nih.gov

Steroidogenic Enzymes (CYP17A1 and 5α-Reductase): In the context of antiandrogenic activity, isoxazole-containing compounds have been identified as inhibitors of enzymes crucial for androgen biosynthesis. nih.gov Steroidal derivatives with an isoxazole side chain showed potent inhibitory effects on CYP17A1, which catalyzes key steps in the formation of androgens, and 5α-reductase, which converts testosterone to the more active DHT. nih.govresearchgate.netmdpi.com This dual inhibition is a highly sought-after characteristic for the development of treatments for hormone-dependent prostate cancer.

Cyclooxygenases (COX): Certain isoxazole derivatives have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. For instance, isoxazoles have been incorporated into structures designed as selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs. mdpi.com

This broad inhibitory profile highlights the chemical versatility of the isoxazole scaffold, allowing it to be tailored to interact with the active sites of various enzymes across different biological pathways.

Table 3: Diverse Enzyme Inhibition by Isoxazole Derivatives
Enzyme ClassSpecific Enzyme(s)Biological ContextReference Compound Class
Fatty Acyl-AMP LigasesMtbFadD32, MtbFadD28AntituberculosisSubstituted [3-(trifluoromethyl)phenyl]isoxazoles. nih.gov
Steroidogenic EnzymesCYP17A1, 5α-ReductaseAntiandrogenic / Anti-Prostate CancerIsoxazolyl Steroids. nih.govresearchgate.net
Protoporphyrinogen OxidasePPOHerbicidalPhenylisoxazoles / Phenylpyrazoles. nih.govnih.gov
CyclooxygenasesCOX-2Anti-inflammatoryVarious Isoxazole Derivatives. mdpi.com

Computational and Theoretical Chemistry Studies of 5 3 Trifluoromethyl Phenyl Isoxazole

Molecular Modeling and Computer-Aided Drug Design Approaches

Molecular modeling and computer-aided drug design (CADD) are integral to modern medicinal chemistry. These approaches utilize computational power to simulate molecular interactions and predict how a compound like 5-[3-(trifluoromethyl)phenyl]isoxazole might behave in a biological system, facilitating the design of more potent and selective therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of the isoxazole (B147169) scaffold, QSAR studies are employed to understand the structural requirements for a specific biological effect, such as anti-inflammatory or antimicrobial activity. researchgate.net

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, including electronic, steric, and hydrophobic characteristics. A statistical model is then generated to relate these descriptors to the observed biological activity. The predictive power and statistical significance of the resulting QSAR model are assessed using parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov A statistically robust model can then be used to predict the activity of new, unsynthesized analogs, prioritizing the synthesis of the most promising candidates. nih.govinsilico.eu

Table 1: Examples of Molecular Descriptors Used in QSAR Studies for Heterocyclic Compounds
Descriptor ClassSpecific Descriptor ExamplesProperty Represented
ElectronicDipole Moment, HOMO/LUMO Energies, Atomic ChargesDistribution of electrons, ability to participate in electronic interactions
Steric/TopologicalMolecular Weight, Molar Refractivity, Wiener Index, Kier & Hall Connectivity IndicesSize, shape, and branching of the molecule
HydrophobicLogP (Octanol-Water Partition Coefficient)Lipophilicity and ability to cross cell membranes
Hydrogen BondingNumber of H-bond donors, Number of H-bond acceptorsPotential for forming hydrogen bonds with a biological target

Rational drug design involves the targeted creation of new drug candidates based on a deep understanding of the biological target's structure and function. nih.gov The this compound scaffold serves as a valuable starting point for such strategies. The trifluoromethyl (-CF3) group is a particularly important feature in modern drug design. hovione.com Its incorporation into the phenyl ring can significantly alter key physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with target proteins. hovione.commdpi.com

Design strategies for modifying this compound could include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, computational docking can be used to simulate how this compound binds to the active site. This information allows medicinal chemists to design modifications that enhance these interactions, for example, by adding functional groups that form new hydrogen bonds or hydrophobic contacts.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods are used. This can involve building a pharmacophore model based on a set of known active molecules. researchgate.net The essential features of this compound (e.g., the isoxazole ring as a hydrogen bond acceptor, the aromatic rings for hydrophobic interactions) that are crucial for activity can be identified and used to design new molecules with improved properties.

To explore the therapeutic potential of the this compound core, large collections of related but structurally diverse compounds, known as molecular libraries, can be designed and evaluated. nih.gov The synthesis of these libraries can be achieved through combinatorial chemistry techniques. nih.gov

Before synthesis, virtual screening is often employed to computationally evaluate a large virtual library of potential derivatives. mdpi.com This process involves:

Library Enumeration: A virtual library is created by computationally adding a wide variety of different chemical groups (R-groups) at specific positions on the this compound scaffold.

Molecular Docking: Each molecule in the virtual library is then docked into the binding site of a target protein. The docking programs calculate a score that estimates the binding affinity of each compound.

Hit Selection: Compounds with the best docking scores are identified as "hits" and prioritized for chemical synthesis and subsequent biological testing. This approach significantly reduces the time and cost associated with discovering new lead compounds compared to traditional high-throughput screening. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide highly detailed information about the geometric and electronic structure of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations are used to determine its most stable three-dimensional conformation (optimized geometry), including precise bond lengths, bond angles, and dihedral angles. researchgate.netejournal.by

Furthermore, DFT is used to calculate key electronic properties that help in understanding the molecule's reactivity and behavior: bamu.ac.in

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests the molecule is more reactive.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies, providing further insight into the molecule's kinetic stability and reactivity. bamu.ac.in

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. mpg.deuci.eduresearchgate.net This method is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) of a compound by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov

Table 2: Representative Quantum Chemical Parameters Calculated via DFT
ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMORelated to the ionization potential and electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMORelated to the electron affinity and electron-accepting ability.
Energy GapΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. acs.org
ElectronegativityχMeasures the ability of the molecule to attract electrons.
Chemical HardnessηMeasures the resistance to change in electron distribution.
Chemical SoftnessSThe reciprocal of hardness; indicates higher reactivity.

In Silico Prediction of Biological Activity and ADME Properties

In silico methods are widely used in the early stages of drug discovery to predict a compound's pharmacokinetic profile, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), as well as its potential toxicity. nih.govmdpi.com These predictions help to identify and eliminate candidates with poor ADME properties, which is a major cause of failure in drug development. nih.govresearchgate.net

For this compound, various computational models can predict key ADME parameters: mdpi.comnih.gov

Absorption: Prediction of properties like gastrointestinal (GI) absorption and permeability through the Caco-2 cell model, which simulates the gut barrier.

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier (BBB).

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. Inhibition of CYP enzymes is a major source of drug-drug interactions.

Excretion: Prediction of properties related to how the compound is cleared from the body.

Drug-Likeness: Evaluation based on established rules, such as Lipinski's Rule of Five, which assesses whether a compound has physicochemical properties consistent with orally active drugs. mdpi.com

These predictions are typically based on the compound's structure and are derived from models trained on large datasets of experimental data. researchgate.net

Table 3: In Silico Predicted ADME and Drug-Likeness Properties
PropertyPredicted ParameterSignificance in Drug Development
Physicochemical PropertiesMolecular Weight (MW)Affects diffusion and transport across membranes.
LogPMeasures lipophilicity; impacts absorption, distribution, and toxicity.
AbsorptionHuman Intestinal Absorption (HIA)Predicts the extent of absorption from the gut into the bloodstream.
Caco-2 PermeabilityIn vitro model for predicting human intestinal absorption.
DistributionBlood-Brain Barrier (BBB) PenetrationIndicates if the compound can enter the central nervous system.
Plasma Protein Binding (PPB)Affects the free concentration of the drug available to act on its target.
MetabolismCYP450 Enzyme Inhibition (e.g., 2D6, 3A4)Predicts potential for drug-drug interactions.
Drug-LikenessLipinski's Rule of FiveA set of rules to evaluate if a compound is likely to be an orally active drug. mdpi.com
Bioavailability ScoreAn overall score predicting the fraction of an administered dose that reaches systemic circulation.

Future Directions and Emerging Research Opportunities for 5 3 Trifluoromethyl Phenyl Isoxazole Research

Development of Novel and Efficient Synthetic Strategies for Chemical Diversity

The advancement of isoxazole-based therapeutics is intrinsically linked to the development of robust and versatile synthetic methods. nih.gov Future research will prioritize the creation of novel strategies that are not only efficient and high-yielding but also environmentally benign and amenable to generating large, diverse libraries of compounds for screening.

Key areas of development include:

Catalyst-Free and Green Chemistry Approaches: Researchers have developed environmentally friendly procedures for synthesizing 5-arylisoxazole derivatives in aqueous media without the need for a catalyst. nih.govnih.gov One such method involves the reaction of 3-(dimethyl-amino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride. nih.gov Ultrasound-assisted synthesis has also emerged as a green and efficient alternative, significantly reducing reaction times and improving yields for various isoxazole (B147169) derivatives. mdpi.com

Advanced Cycloaddition Reactions: The 1,3-dipolar cycloaddition of nitrile oxides with alkynes remains a cornerstone of isoxazole synthesis. researchgate.net Future work will likely focus on developing more efficient catalytic systems, such as the use of hypervalent iodine(III) species in intramolecular oxidative cycloadditions, which can produce polycyclic isoxazole derivatives in high yields. mdpi.com Metal-free cascade reactions involving α-azido acrylates and aromatic oximes also provide a straightforward route to polysubstituted isoxazoles under mild conditions. organic-chemistry.org

Cross-Coupling Reactions for Late-Stage Functionalization: Modern cross-coupling techniques, such as the Suzuki–Miyaura reaction, are invaluable for the late-stage modification of the isoxazole scaffold. nih.govnih.gov This approach allows for the rapid introduction of diverse aryl and heteroaryl groups at specific positions, facilitating the expeditious exploration of structure-activity relationships and the optimization of lead compounds. nih.govnih.gov

One-Pot and Multicomponent Reactions: One-pot synthetic procedures, which combine multiple reaction steps into a single operation, offer significant advantages in terms of efficiency and resource conservation. organic-chemistry.org The development of new one-pot, three-component reactions, such as the palladium-catalyzed coupling of terminal alkynes, hydroxylamine, carbon monoxide, and aryl iodides, will be crucial for building molecular complexity efficiently. organic-chemistry.org

Table 1: Overview of Modern Synthetic Strategies for Isoxazole Derivatives
StrategyDescriptionKey AdvantagesReference
Aqueous Media SynthesisReaction of enaminones with hydroxylamine hydrochloride in water.Environmentally benign, catalyst-free, mild conditions, high yields. nih.gov
Intramolecular Oxidative CycloadditionCatalytic cycloaddition of aldoximes using hypervalent iodine species.Reliable, efficient, produces diverse fused isoxazoles. mdpi.com
Suzuki–Miyaura Cross-CouplingAllows for late-stage installation of diverse aryl and heteroaryl groups.Facilitates rapid lead optimization and SAR studies. nih.govnih.gov
Ultrasound-Assisted SynthesisUse of ultrasonic irradiation to accelerate reactions.Eco-friendly, enhanced efficiency, reduced reaction times. mdpi.com

Exploration of New Biological Targets and Therapeutic Applications for the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netnih.gov Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. nih.govnih.govrsc.org A primary future direction is the systematic exploration of new therapeutic applications for compounds like 5-[3-(Trifluoromethyl)phenyl]isoxazole.

Emerging therapeutic areas include:

Antiviral Agents: Isoxazole-containing compounds have shown potent activity against drug-resistant strains of the influenza A virus by targeting the AM2-S31N proton channel. nih.govnih.gov This provides a valid approach to combatting the challenge of multidrug-resistant influenza. nih.gov

Anticancer Therapies: The isoxazole moiety is a component of numerous compounds evaluated for anticancer activity. nih.gov Research has shown that trifluoromethyl-substituted derivatives can exhibit potent cytotoxicity against various human cancer cell lines. nih.govnih.gov The presence of the -CF3 group has been shown to significantly enhance anticancer activity compared to non-fluorinated analogues. nih.gov Future work will involve identifying novel protein targets and pathways, such as sirtuin (SIRT) enzymes and tyrosine kinases, which are implicated in tumor growth and metastasis. nih.gov

Anti-Inflammatory Drugs: Isoxazole derivatives have been investigated for their potential to treat inflammatory diseases. nih.gov This includes the development of hybrids that combine the isoxazole ring with other pharmacophores to target key inflammatory pathways. nih.gov

Neurodegenerative Diseases: Given the diverse bioactivity of isoxazoles, exploring their potential in treating neurodegenerative disorders is a promising avenue. rsc.org This could involve targeting enzymes or receptors implicated in the pathology of diseases like Alzheimer's.

Antidiabetic Agents: Certain isoxazole derivatives, particularly those integrated with flavonoid structures, have been identified as potential antidiabetic agents through mechanisms like α-amylase inhibition. nih.gov

Advanced Mechanistic Elucidation of Biological Actions

A deeper understanding of how this compound and related compounds exert their biological effects at the molecular level is critical for rational drug design. Future research must move beyond phenotypic screening to pinpoint specific molecular interactions and pathway modulations.

Key research objectives in this area are:

Target Identification and Validation: Utilizing chemoproteomics, genetic screening, and computational approaches to identify the direct protein targets of isoxazole-based compounds.

Enzyme Inhibition Kinetics: For compounds that act as enzyme inhibitors, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, irreversible). For example, isoxazole-based flavonoid derivatives have been studied as inhibitors of the α-amylase enzyme. nih.gov

Ion Channel Modulation: For antiviral agents that target ion channels, such as the influenza AM2-S31N proton channel, biophysical techniques can elucidate the precise mechanism of channel blockage. nih.govnih.gov

Structural Biology: Obtaining co-crystal structures of isoxazole derivatives bound to their protein targets can provide invaluable atomic-level insights into the binding mode, guiding further optimization. dundee.ac.uk This has been used to understand how isoxazole compounds bind to allosteric sites on nuclear receptors like RORγt. dundee.ac.uk

Further Structure-Activity Relationship Optimization and Lead Compound Development

Systematic modification of the this compound structure is essential for enhancing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies provide a roadmap for converting a bioactive "hit" into a viable "lead" compound.

Future optimization efforts will focus on:

Role of the Trifluoromethyl Group: The -CF3 group is known to significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. SAR studies have demonstrated that the presence of a trifluoromethyl moiety can enhance the anticancer activity of isoxazole-based molecules by nearly eightfold compared to their non-fluorinated analogues. nih.gov

Substitution on the Phenyl Ring: Exploring a wide range of substituents at different positions on the 3-phenyl ring can modulate activity. For instance, in the development of allosteric RORγt inverse agonists, modifications to this ring were crucial for improving potency and selectivity. dundee.ac.uk

Modifications at the Isoxazole C5-Position: The group at the 5-position of the isoxazole ring is often critical for biological activity. In influenza AM2-S31N inhibitors, hydrophobic substitutions at this position were found to be essential for channel blockage. nih.gov Similarly, SAR analysis of anticancer isoxazoles showed that placing a 2-thienyl substituent at the C5-position resulted in better activity than placing it at the C3-position. nih.gov

Molecular Hybridization: Combining the isoxazole scaffold with other known pharmacophores is a powerful strategy for developing novel compounds with enhanced or multi-target activities. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for Isoxazole Derivatives
Structural PositionModificationImpact on BioactivityTarget/ApplicationReference
Isoxazole CoreAddition of 4-(trifluoromethyl) groupSignificantly enhanced anticancer activity (~8x increase)Anticancer (MCF-7 cells) nih.gov
C5-PositionHydrophobic substitutions (e.g., aryl, heteroaryl)Critical for channel blockage and antiviral potencyAntiviral (Influenza AM2-S31N) nih.gov
C5-PositionSubstitution with a 2-thienyl groupImproved anticancer activity compared to phenyl substitutionAnticancer nih.gov
C5-PositionPresence of a hydrogen-bond donating N-heterocycle (e.g., pyrrole)Increased potency via additional polar interactions with the targetAllosteric RORγt Inverse Agonist dundee.ac.uk

Investigation of Stereochemistry and Tautomerism in Influencing Bioactivity

The three-dimensional structure and potential isomeric forms of a drug molecule can have a profound impact on its biological activity. For isoxazole derivatives, the roles of stereochemistry and tautomerism are underexplored but represent a significant opportunity for research.

Stereochemistry: For isoxazole derivatives containing chiral centers, it is crucial to synthesize and evaluate individual stereoisomers. Often, one enantiomer is significantly more active than the other (the eutomer), while the less active one (the distomer) may contribute to off-target effects. Future work should involve the development of asymmetric syntheses to access enantiomerically pure compounds and evaluate their distinct pharmacological profiles.

Tautomerism: Isoxazole-related structures, such as isoxazolones, can exist in different tautomeric forms (e.g., C-H, N-H, and O-H tautomers). nih.gov Theoretical and experimental studies have shown that the relative stability of these tautomers can be influenced by substituents and the polarity of the solvent. nih.govresearchgate.net Crucially, different tautomers can exhibit distinct electronic properties and reactivity, which may translate to different biological activities. For example, in one study, N-H tautomers were found to be better antioxidants via a single electron transfer (SET) mechanism, while O-H tautomers were superior via a homolytic hydrogen atom transfer (HAT) mechanism. nih.gov Investigating the potential tautomeric forms of this compound and its metabolites, and determining which form predominates under physiological conditions, could provide critical insights into its mechanism of action and guide the design of analogues locked into the more active conformation.

Q & A

Q. What are the established synthetic routes for 5-[3-(Trifluoromethyl)phenyl]isoxazole, and what key experimental parameters influence yield?

The primary method involves a nitrile-oxide [3+2] cycloaddition reaction using hydroximoyl bromide derived from trifluoromethyl hemiacetals. Critical parameters include:

  • Precursor stability : Hydroximoyl bromides must be stabilized to prevent premature decomposition .
  • Cycloaddition conditions : Solvent polarity (e.g., acetonitrile vs. THF) and temperature (0–25°C) significantly impact regioselectivity and yield .
  • Substrate compatibility : Alkynes with electron-withdrawing groups enhance reaction efficiency .

Q. How is the structural integrity of this compound validated in synthetic batches?

  • X-ray crystallography : Dihedral angles between the isoxazole core and substituent phenyl rings (e.g., 16.64°–17.60°) confirm steric and electronic interactions .
  • Spectroscopic analysis : 19F NMR^{19}\text{F NMR} (δ −60 to −65 ppm for CF3_3) and 1H NMR^{1}\text{H NMR} (isoxazole protons at δ 6.2–6.8 ppm) are diagnostic .
  • Chromatographic purity : HPLC with UV detection (λ = 254 nm) ensures >98% purity .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

  • In vitro cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7) with IC50_{50} values calculated .
  • Anti-inflammatory profiling : COX-2 inhibition assays using ELISA or fluorometric methods .
  • Antibacterial activity : MIC determination via broth microdilution against Gram-positive/negative strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low regioselectivity in trifluoromethylated isoxazole synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Cu(I)) or Lewis acids (BF3_3) improve regioselectivity by polarizing alkyne substrates .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and enhances yield by 15–20% .
  • Computational modeling : DFT studies predict favorable transition states for regioselective pathways .

Q. How do structural data contradictions between crystallography and computational models arise, and how are they resolved?

  • Crystal packing effects : X-ray data may show distorted dihedral angles due to intermolecular forces, whereas gas-phase DFT models assume isolated molecules .
  • Dynamic effects : MD simulations account for solvent interactions, bridging discrepancies between static crystallographic and computational data .

Q. What mechanistic insights explain the enhanced bioactivity of trifluoromethylated vs. non-fluorinated isoxazoles?

  • Electron-withdrawing effects : The –CF3_3 group increases electrophilicity, enhancing binding to target proteins (e.g., kinases or COX-2) .
  • Metabolic stability : Fluorination reduces oxidative metabolism, prolonging half-life in vivo .
  • Lipophilicity : LogP increases by ~1.5 units, improving membrane permeability .

Q. What computational strategies are employed to design derivatives with improved target specificity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses and affinity for targets like MAPK or ryanodine receptors .
  • QSAR modeling : Hammett constants (σ) and steric parameters (Es) correlate substituent effects with activity .
  • ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., CYP450 inhibition) early in design .

Q. How do intellectual property considerations influence synthetic route selection for this compound?

  • Patent analysis : Existing routes (e.g., EP 2023/0010323A1) may restrict use of specific catalysts or intermediates .
  • Novelty requirements : Modifications like microwave-assisted steps or green solvents (e.g., ionic liquids) circumvent patent claims .

Methodological Notes

  • Data reproducibility : Cross-validate spectroscopic results with independent labs to address batch variability .
  • Contradictory bioactivity : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to confirm mechanism .
  • Scale-up challenges : Pilot studies must address exothermicity in cycloaddition reactions to prevent decomposition .

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Reactant of Route 1
Reactant of Route 1
5-[3-(Trifluoromethyl)phenyl]isoxazole
Reactant of Route 2
5-[3-(Trifluoromethyl)phenyl]isoxazole

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